molecular formula C11H16O4 B14745787 Dimethyl (1R,2S)-4-methylcyclohex-4-ene-1,2-dicarboxylate CAS No. 4883-40-3

Dimethyl (1R,2S)-4-methylcyclohex-4-ene-1,2-dicarboxylate

Cat. No.: B14745787
CAS No.: 4883-40-3
M. Wt: 212.24 g/mol
InChI Key: GODQWBQDOFWJQS-BDAKNGLRSA-N
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Description

Dimethyl (1R,2S)-4-methylcyclohex-4-ene-1,2-dicarboxylate is an organic compound with a unique structure characterized by a cyclohexene ring substituted with methyl and dicarboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (1R,2S)-4-methylcyclohex-4-ene-1,2-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of palladium-catalyzed hydrogenation of a mixture of isomers, followed by separation and purification to obtain the desired stereoisomer .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using palladium catalysts. The process is optimized for high yield and purity, ensuring the separation of enantiomers and recycling of by-products to minimize waste .

Chemical Reactions Analysis

Types of Reactions: Dimethyl (1R,2S)-4-methylcyclohex-4-ene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions:

Major Products Formed: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Dimethyl (1R,2S)-4-methylcyclohex-4-ene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Dimethyl (1R,2S)-4-methylcyclohex-4-ene-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. Detailed studies on its mechanism of action are ongoing, focusing on its binding affinity and specificity for different targets .

Comparison with Similar Compounds

  • Dimethyl (1R,2S,3R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
  • Dimethyl (1R,2S)-3,6-diphenyl-3,5-cyclohexadiene-1,2-dicarboxylate

Comparison: Dimethyl (1R,2S)-4-methylcyclohex-4-ene-1,2-dicarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and applications, making it valuable for specific research and industrial purposes .

Properties

CAS No.

4883-40-3

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

dimethyl (1R,2S)-4-methylcyclohex-4-ene-1,2-dicarboxylate

InChI

InChI=1S/C11H16O4/c1-7-4-5-8(10(12)14-2)9(6-7)11(13)15-3/h4,8-9H,5-6H2,1-3H3/t8-,9+/m1/s1

InChI Key

GODQWBQDOFWJQS-BDAKNGLRSA-N

Isomeric SMILES

CC1=CC[C@H]([C@H](C1)C(=O)OC)C(=O)OC

Canonical SMILES

CC1=CCC(C(C1)C(=O)OC)C(=O)OC

Origin of Product

United States

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